molecular formula C8H3ClF3NO4 B1602889 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid CAS No. 350488-79-8

4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid

Cat. No. B1602889
CAS RN: 350488-79-8
M. Wt: 269.56 g/mol
InChI Key: QMHLEMNSBVDXQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3ClF3NO4 . It has an average mass of 269.562 Da and a monoisotopic mass of 268.970276 Da .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid consists of a benzene ring substituted with a chloro group, a nitro group, and a trifluoromethyl group . The carboxylic acid group is attached to the benzene ring .

Scientific Research Applications

Synthesis of Salicylanilide Esters

“4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid” can be used in the synthesis of salicylanilide esters. These esters have been studied for their potential as antimycotic agents against various fungal strains. The trifluoromethyl group in the benzoic acid could enhance the antifungal activity of these compounds .

2. Internal Standard in Ultra Trace Analysis This compound may serve as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method. The presence of the trifluoromethyl group aids in the detection and quantification of similar compounds .

Solubility Studies

The solubility of “4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid” in dense carbon dioxide could be evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals, which is crucial for drug formulation and delivery .

Pharmaceutical Research

Due to its unique physicochemical properties, this compound might be used in pharmaceutical research to develop new medications, especially considering the impact of fluorination on biological activity .

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-3-nitrobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

4-chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO4/c9-6-4(8(10,11)12)1-3(7(14)15)2-5(6)13(16)17/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHLEMNSBVDXQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622767
Record name 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350488-79-8
Record name 4-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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